REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2C=CC(OC)=C(Cl)C=2)[C:5](C(OCC)=O)=CN=1.[CH2:24]([N:26](CC)CC)C>C(Cl)(Cl)Cl>[N:8]1[CH:9]=[CH:10][N:7]2[CH2:2][CH2:24][NH:26][CH2:5][C:6]=12
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |